N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide
Description
This compound belongs to a class of bicyclo[2.2.1]heptane-derived sulfonamides, characterized by a rigid bicyclic core substituted with a methylsulfonamido group and an acetamide side chain. The bicyclo[2.2.1]heptane system, with its 7,7-dimethyl and 2-oxo substituents, contributes to conformational rigidity, a feature critical for maintaining bioactive conformations in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2)15-9-10-21(20,18(24)12-15)13-28(26,27)23-17-5-3-14(4-6-17)11-19(25)22-16-7-8-16/h3-6,15-16,23H,7-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRIYCPPNBCXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.5 g/mol. The compound features a bicyclic structure which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.5 g/mol |
| CAS Number | 1795084-59-1 |
Anticonvulsant Activity
Studies have shown that derivatives of similar structures exhibit anticonvulsant properties. For instance, N-(phenyl)-2-(4-piperazinyl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications in the structure could lead to similar or enhanced effects for N-cyclopropyl derivatives .
Antimicrobial Properties
Research indicates that sulfonamide-containing compounds often possess antimicrobial activity. The sulfonamide moiety in this compound may enhance its interaction with bacterial enzymes, leading to potential antibacterial effects .
Enzyme Inhibition
Preliminary studies suggest that compounds with similar bicyclic structures can act as enzyme inhibitors. For example, they may inhibit carbonic anhydrase or other relevant enzymes involved in metabolic pathways, which could be a mechanism of action for the compound under investigation .
Synthesis and Evaluation
A study focused on synthesizing various acetamide derivatives reported that modifications to the phenyl ring and the introduction of sulfonamide groups significantly influenced biological activity. The synthesized compounds were evaluated for their pharmacological profiles using standard assays .
Pharmacological Screening
In a comparative study involving various acetamide derivatives, it was found that certain structural features correlated with increased potency against specific targets such as seizure models or bacterial strains. This suggests that N-cyclopropyl derivatives could follow similar trends in efficacy based on their structural characteristics .
Chemical Reactions Analysis
Reactivity of the Bicyclo[2.2.1]heptan-2-one Core
The ketone group in the bicyclic system is a key reactive site.
Key Reactions :
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Nucleophilic Addition : The carbonyl group can undergo nucleophilic attack by Grignard reagents or hydrides. For example:
Similar reductions of bicyclic ketones are documented in PubChem entries for related structures (e.g., CID 539270) .
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Reduction to Alcohol : Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol.
This is corroborated by spectral data for bicyclo[2.2.1]heptan-2-ol derivatives .
Methylsulfonamido Group Reactivity
The sulfonamide linkage (-SO₂NH-) exhibits moderate stability but can hydrolyze under extreme conditions.
Key Reactions :
-
Acidic Hydrolysis : Prolonged exposure to concentrated HCl may cleave the sulfonamide bond, yielding sulfonic acid and an amine :
Analogous behavior is observed in CID 3365068, where sulfonamide hydrolysis is implied .
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Alkaline Stability : The group remains intact under mild basic conditions (e.g., aqueous NaOH), as seen in similar pharmaceutical intermediates .
Acetamide Group Hydrolysis
The terminal acetamide (-NHCOCH₃) is susceptible to hydrolysis, forming a carboxylic acid.
Key Reactions :
-
Acid-Catalyzed Hydrolysis :
This mirrors the reactivity of acetamide derivatives in pyrido[2,3-d]pyrimidines (e.g., CID 59717354) .
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Enzymatic Cleavage : In biological systems, amidases may metabolize the acetamide group, as noted for RIPK1 inhibitors.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group’s strain (~27 kcal/mol) predisposes it to ring-opening under specific conditions.
Key Reactions :
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Electrophilic Attack : Acidic conditions (e.g., H₂SO₄) induce protonation and ring-opening to form allylic carbocations:
Similar reactivity is documented for cyclopropane-containing kinase inhibitors.
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Thermal Rearrangement : Heating may lead to -sigmatropic shifts, though steric hindrance from the bicyclic system could limit this .
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring may undergo EAS at meta positions, though deactivation by the sulfonamido group (-SO₂NH-) limits reactivity.
Key Reactions :
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) due to the electron-withdrawing sulfonamide:
Mechanistic Insights and Stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.1]heptane Cores
Compound A : N-{2-[((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide
- Key Differences : A quaternary ammonium group replaces the cyclopropyl-acetamide moiety.
- Activity : Exhibits potent antimicrobial effects (MIC = 1.05 µmol/L against S. aureus and 2.2 µmol/L against E. coli), attributed to its cationic surfactant-like properties enhancing membrane disruption .
- Pharmacokinetics : The long alkyl chain improves lipophilicity but may reduce oral bioavailability compared to the cyclopropyl derivative.
Compound B : N-adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Key Differences : Adamantane replaces the cyclopropyl group, increasing steric bulk and hydrophobicity.
- Activity: While antimicrobial data are unavailable, adamantane derivatives are known for antiviral and anti-Parkinsonian applications, suggesting divergent therapeutic targets .
Compound C : 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
- Key Differences: Phenoxy substituents and a 1,7,7-trimethylbicyclo core replace the sulfonamido-phenyl group.
- Activity: Demonstrates anti-inflammatory and analgesic effects (e.g., 50% edema inhibition at 25 mg/kg in rodent models), highlighting the role of phenoxy groups in modulating cyclooxygenase activity .
Functional Group Modifications and Bioactivity
Trends :
- Sulfonamido vs. Ammonium Groups : Quaternary ammonium (Compound A) enhances Gram-negative activity but may increase cytotoxicity.
- Cyclopropyl vs. Adamantane : Cyclopropyl improves metabolic stability compared to adamantane, which is prone to oxidative metabolism .
- Phenoxy vs. Sulfonamido: Phenoxy derivatives (Compound C) favor anti-inflammatory over antimicrobial applications due to COX-2 inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
